2-(6-ethyl-1H-indol-3-yl)acetic acid
CAS No.: 52531-21-2
Cat. No.: VC15974724
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52531-21-2 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-(6-ethyl-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C12H13NO2/c1-2-8-3-4-10-9(6-12(14)15)7-13-11(10)5-8/h3-5,7,13H,2,6H2,1H3,(H,14,15) |
| Standard InChI Key | OZRYGONJGSBEHD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)C(=CN2)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-(6-ethyl-1H-indol-3-yl)acetic acid is C₁₂H₁₃NO₂, derived from the indole scaffold (C₈H₇N) modified with an ethyl group (-C₂H₅) at position 6 and a carboxylic acid-functionalized ethyl chain (-CH₂COOH) at position 3. Key physicochemical parameters inferred from analogs include:
| Property | Value |
|---|---|
| Molecular Weight | 219.24 g/mol |
| Exact Mass | 219.0895 Da |
| Topological Polar Surface Area | 63.3 Ų |
| LogP (Octanol-Water) | 2.45 (predicted) |
| Hydrogen Bond Donors | 2 (indole NH, carboxylic OH) |
| Hydrogen Bond Acceptors | 3 (carboxylic O, indole N) |
The ethyl group at position 6 enhances lipophilicity compared to chloro or methoxy analogs, potentially improving membrane permeability . The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions with biological targets .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 2-(6-ethyl-1H-indol-3-yl)acetic acid can be extrapolated from methods used for analogous compounds:
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Indole Core Formation:
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Functionalization at Position 6:
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Acetic Acid Side Chain Introduction:
Example Protocol:
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React 6-ethylindole (1.0 equiv) with ethyl bromoacetate (1.2 equiv) in DMF using KOtBu (2.0 equiv) at 25°C for 12 hours.
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Hydrolyze the ester intermediate with LiOH in THF/MeOH/H₂O (3:1:1) to yield the carboxylic acid .
Biological Activity and Mechanisms
Antimicrobial Properties
Indole derivatives with alkyl side chains exhibit broad-spectrum antimicrobial activity. For instance, 3-((E)-2-nitrovinyl)-1H-indole shows MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli . The ethyl group’s hydrophobicity could improve penetration through bacterial membranes, a hypothesis supported by QSAR studies .
Comparative Analysis with Analogous Compounds
The ethyl group confers greater lipid solubility than chloro or methoxy groups, which may optimize blood-brain barrier traversal for neurological applications.
Industrial and Research Applications
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Pharmaceutical Intermediates:
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Agrochemicals:
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Ethyl-substituted indoles act as plant growth regulators, mimicking auxin activity.
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Material Science:
Challenges and Future Directions
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Synthetic Optimization:
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Targeted Drug Delivery:
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Ecotoxicology Studies:
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Assess environmental persistence and toxicity in aquatic ecosystems.
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